Muningin

Description

Classification and Chemical Structure Context within Isothiocyanates

Moringin is chemically classified as an isothiocyanate. targetmol.comfrontiersin.org The definitive chemical name for Moringin is 4-(α-L-Rhamnosyloxy)-benzyl isothiocyanate. nih.gov Isothiocyanates are a group of organic compounds characterized by the functional group -N=C=S. frontiersin.org Moringin's structure is distinguished by a benzyl (B1604629) group attached to this isothiocyanate functional group, and a rhamnose sugar moiety. frontiersin.org This glycosidic linkage is a notable feature of its chemical makeup. researchgate.net

The presence of the rhamnose sugar in its structure contributes to the stability of the Moringin molecule compared to other isothiocyanates. nih.gov It is formed through the enzymatic hydrolysis of its precursor, a glucosinolate known as glucomoringin (B13425989). targetmol.com This conversion is catalyzed by the enzyme myrosinase. mdpi.com

Table 1: Chemical Identification of Moringin

| Identifier | Value |

| Common Name | Moringin |

| Systematic Name | 4-(α-L-Rhamnosyloxy)-benzyl isothiocyanate |

| Molecular Formula | C14H17NO5S |

| CAS Number | 73255-40-0 |

Historical Context of Discovery and Early Research on Moringin

The discovery and characterization of Moringin are intrinsically linked to the broader scientific investigation of the chemical constituents of Moringa oleifera. For centuries, various parts of the Moringa oleifera tree have been utilized in traditional medicine and as a food source. nih.gov

Scientific exploration into the rich phytochemical profile of Moringa oleifera led to the identification of its various bioactive compounds, including a significant class of glucosinolates. researchgate.net Early research focused on isolating and identifying these compounds to understand the plant's medicinal properties.

The specific isolation and identification of 4-(α-L-rhamnosyloxy)-benzyl glucosinolate (glucomoringin), the precursor to Moringin, was a pivotal step. ru.nl Subsequent studies on the enzymatic hydrolysis of glucomoringin by myrosinase, an enzyme naturally present in the plant, led to the characterization of Moringin. mdpi.com While precise dates and individuals for the initial discovery are not extensively documented in the readily available literature, the body of research on Moringa oleifera's isothiocyanates has grown significantly in recent decades, with a focus on their biological activities. mdpi.commdpi.com This research has established Moringin as a key bioactive component of Moringa oleifera seeds and leaves. targetmol.comnih.gov

Structure

2D Structure

3D Structure

Properties

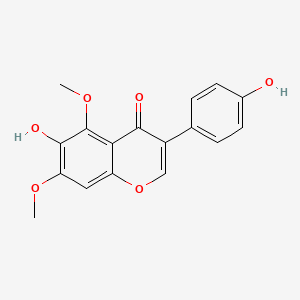

CAS No. |

479-83-4 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

6-hydroxy-3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-13-7-12-14(17(22-2)16(13)20)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |

InChI Key |

KVSCSPAYYVSPTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Muningin

Botanical Sources and Distribution of Muningin

This compound has been identified in several plant species, primarily within the Fabaceae and Iridaceae families. Notable sources include the heartwood and stem bark of Pterocarpus angolensis DC rsc.orgnih.govresearchgate.netmdpi.com, commonly known as Muninga or African teak. It has also been found in the roots and heartwood of Pterocarpus erinaceus Poir. athmsi.orgresearchgate.net. Beyond the Pterocarpus genus, this compound has been isolated from the rhizomes of Iris germanica L. researchgate.netebi.ac.ukisciii.es, Iris hungarica Waldst. et Kit. ifgtbenvis.in, and Iris species such as Iris domestica (formerly Belamcanda chinensis) tandfonline.com and Iris pallida Lam. tsijournals.com, as well as Iris spuria L. isciii.es. Another reported source is the green branches of the aerial parts of Dalbergia sissoo Roxb., also belonging to the Fabaceae family researchgate.netfrontiersin.org. These sources indicate a distribution across different geographical regions where these plants are endemic.

Extraction Techniques and Optimization for this compound

The extraction of this compound from plant matrices involves separating the target compound from the complex mixture of other plant metabolites. Both conventional and advanced extraction techniques are employed for this purpose.

Conventional extraction methods are widely used for isolating natural products from plant materials. These techniques typically involve the use of solvents and rely on the solubility of the target compound in the chosen solvent. Common conventional methods include maceration, percolation, and Soxhlet extraction rsc.orgemu.edu.trwho.int.

Maceration involves soaking the plant material in a solvent at room temperature for a specified period, with occasional shaking emu.edu.tr. This method was used for the repetitive extraction of Pterocarpus indicus heartwood with ethyl acetate (B1210297) at room temperature openresearchafrica.org. Percolation involves the slow passage of a solvent through a column of plant material emu.edu.tr. Soxhlet extraction is a continuous process where the solvent is repeatedly vaporized and condensed, allowing for efficient extraction over time rsc.orgemu.edu.trnih.gov. Soxhlet extraction with benzene-ethanol (1:2, v/v) has been used for extracting compounds from Pterocarpus macarocarpus heartwood researchgate.net. These conventional methods often require large volumes of organic solvents and can be time-consuming rsc.orgemu.edu.tr.

The choice of solvent is crucial in conventional extraction, with the principle of "like dissolves like" generally applying emu.edu.tr. Polar solvents are effective for extracting polar compounds, while non-polar solvents are used for non-polar substances emu.edu.tr. Solvent mixtures, such as ethanol-water, are also commonly used, and the optimal concentration can vary depending on the plant material and target compounds ifgtbenvis.inlibretexts.org. For instance, 70% ethanol (B145695) was used to extract Iris hungarica rhizomes ifgtbenvis.in, and 70% methanol (B129727) was found effective for extracting isoflavones from Iris tectorum nih.gov.

Optimization of conventional extraction typically involves parameters such as extraction time, solvent-to-solid ratio, temperature, and solvent concentration rsc.orglibretexts.orgcuestionesdefisioterapia.commdpi.com. Studies on isoflavones from Iris tectorum showed that extraction yield increased with time up to 30 minutes and with a solvent-to-solid ratio up to 15 ml/g nih.gov. Yield also increased with temperature up to 45°C nih.gov. Similarly, optimization studies for polyphenols from Funtumia elastica stem bark investigated the impact of ethanol concentration, time, temperature, solid-liquid ratio, and pH on extraction yield libretexts.org.

Advanced extraction technologies offer potential advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and improved efficiency rsc.orgscispace.com. These techniques often utilize external energy sources or elevated pressure and temperature.

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to enhance solvent penetration and disrupt plant cell walls, facilitating the release of compounds rsc.orgscispace.comijpsjournal.com. UAE has been investigated for the extraction of isoflavones from Iris tectorum, showing improved efficiency compared to maceration and Soxhlet extraction nih.gov. Ionic liquid-based UAE has also been explored for extracting isoflavones from Iris tectorum, demonstrating the effectiveness of ionic liquids as solvents and the benefits of sonication scispace.com. UAE was also compared to Soxhlet extraction for obtaining extractives from Pterocarpus macarocarpus heartwood researchgate.net.

Other advanced techniques include Pressurized Liquid Extraction (PLE), which uses elevated pressure and temperature with liquid solvents rsc.orgscispace.com, and Microwave-Assisted Extraction (MAE), which utilizes microwave energy for rapid heating and enhanced solvent penetration rsc.orgwho.intscispace.comijpsjournal.com. Supercritical Fluid Extraction (SFE), typically using supercritical carbon dioxide, is another advanced method known for its ability to extract heat-sensitive compounds with minimal or no toxic solvents rsc.orgscispace.com. Accelerated Solvent Extraction (ASE), a form of PLE, has also been applied in the isolation of natural products rotachrom.com. While these advanced methods offer benefits and have been applied to natural product extraction from various plants, specific detailed research findings on their optimization solely for maximizing this compound yield are less prevalent in the provided search results compared to general isoflavone (B191592) or polyphenol extraction.

Isolation and Purification Strategies for this compound

Following extraction, the crude extract contains this compound along with numerous other compounds. Isolation and purification steps are necessary to obtain this compound in a pure form. These strategies often involve a combination of techniques based on the physicochemical properties of this compound and the impurities present in the extract.

Chromatography is a cornerstone of natural product isolation and purification, separating compounds based on their differential distribution between a stationary phase and a mobile phase rasayanjournal.co.ingoogle.comprotocols.io. Various chromatographic techniques are employed.

Column Chromatography (CC) is a widely used technique for initial separation and fractionation of crude extracts rasayanjournal.co.in. Different stationary phases are used depending on the polarity of the compounds being separated. Silica (B1680970) gel is a common stationary phase for normal-phase chromatography, effective for separating compounds based on polarity nih.govmdpi.comresearchgate.netifgtbenvis.infrontiersin.orgemu.edu.tropenresearchafrica.orgchromatographytoday.com. Sephadex LH-20, a size exclusion and adsorption resin, is also frequently used for purifying natural products, including isoflavonoids from Pterocarpus and Iris species researchgate.netisciii.esopenresearchafrica.orgnih.gov. ODS (Octadecyl Silica, a C18 modified silica) is used for reversed-phase chromatography, separating compounds based on their hydrophobicity researchgate.net. Elution is typically performed using a gradient of solvents with increasing polarity or changing pH to selectively elute compounds nih.govifgtbenvis.inopenresearchafrica.orgresearchgate.netprotocols.ioagriculture.institute. For example, silica gel column chromatography with gradients of n-hexane:EtOAc and EtOAc:MeOH was used to fractionate Pterocarpus indicus extract openresearchafrica.org.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of separation, comparing samples, and assessing the purity of fractions obtained from column chromatography researchgate.netnih.govcuestionesdefisioterapia.comrasayanjournal.co.inatlas-scientific.com. Compounds are spotted on a thin layer of stationary phase (commonly silica gel) on a plate, and a mobile phase is allowed to ascend the plate by capillary action rasayanjournal.co.in. Separated spots are visualized under UV light or by using staining reagents nih.gov. TLC is often used to pool fractions from column chromatography that contain similar compounds researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique offering higher resolution and sensitivity for analysis, identification, and purification ijpsjournal.comrasayanjournal.co.ingoogle.com. Analytical HPLC is used to determine the purity of isolated compounds and for quantitative analysis isciii.esemu.edu.trnih.govscispace.comrotachrom.com. Preparative HPLC is used to purify larger quantities of compounds cuestionesdefisioterapia.comijpsjournal.com. HPLC systems utilize different stationary phases (e.g., C18) and mobile phases (often mixtures of water with organic solvents like methanol or acetonitrile) pumped at high pressure rasayanjournal.co.ingoogle.com. HPLC has been used for the analysis and purity determination of isoflavones isolated from Iris species emu.edu.trscispace.comrotachrom.com.

Other chromatographic techniques mentioned in the context of natural product separation include High-Speed Countercurrent Chromatography (HSCCC), a liquid-liquid chromatography technique that does not use a solid support scispace.comprotocols.io, and various modes of chromatography like Ion Exchange Chromatography (IEX), Affinity Chromatography (AC), Gel Filtration Chromatography (GFC)/Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC), which are commonly used for separating proteins and other biomolecules but can also be applied to other compounds based on their charge, specific binding affinity, size, or hydrophobicity, respectively researchgate.netgoogle.comchromatographytoday.comresearchgate.netprotocols.ioagriculture.institute.

In addition to chromatography, other techniques are employed in the purification of natural products, often as initial steps before chromatography or in conjunction with it.

Solvent extraction, particularly liquid-liquid extraction, is frequently used to partition compounds between two immiscible solvents based on their differing solubilities who.int. This can help to remove bulk impurities from a crude extract or to isolate a fraction enriched in the target compound. For example, aqueous alcoholic extracts can be successively partitioned with solvents of increasing polarity like hexane, chloroform, ethyl acetate, and butanol ifgtbenvis.innih.gov.

Precipitation is a technique used to separate compounds based on differences in solubility ebi.ac.uk. This can involve adding a non-solvent to a solution to precipitate the desired compound or impurities. While precipitation is a general purification method used for various substances, including polysaccharides ebi.ac.uk and proteins protocols.io, specific applications for purifying this compound by precipitation were not detailed in the provided search results.

Filtration is a basic separation technique used to remove solid particles from a liquid or gas who.intnih.gov. This is often an initial step after extraction to remove plant debris ifgtbenvis.in. Membrane filtration, including ultrafiltration, can be used to separate compounds based on size ebi.ac.ukfrontiersin.orgrotachrom.com.

Crystallization is a purification method that involves dissolving a solid in a hot solvent and then cooling the solution to allow the compound to crystallize out in a purer form openresearchafrica.org. This technique can be used as a final purification step.

The specific combination and sequence of these isolation and purification techniques are often optimized based on the properties of this compound and the complexity of the crude extract from its botanical source.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part(s) Reported to Contain this compound |

| Pterocarpus angolensis | Fabaceae | Heartwood, Stem bark |

| Pterocarpus erinaceus | Fabaceae | Roots, Heartwood |

| Iris germanica | Iridaceae | Rhizomes |

| Iris hungarica | Iridaceae | Rhizomes |

| Iris domestica | Iridaceae | |

| Iris pallida | Iridaceae | |

| Iris spuria | Iridaceae | |

| Dalbergia sissoo | Fabaceae | Green branches of aerial parts |

Table 2: Examples of Extraction and Isolation Techniques Applied to this compound Sources

| Plant Species | Extraction Method(s) | Isolation/Purification Method(s) |

| Pterocarpus angolensis | Alcoholic extraction, Sequential extraction (hexane, chloroform, methanol) | Column Chromatography (Silica gel, Sephadex LH-20) |

| Pterocarpus erinaceus | Immiscible liquid-liquid extraction | Chromatographic columns |

| Iris germanica | Methanol extraction | Column Chromatography (Silica gel, ODS, Sephadex LH-20) |

| Iris hungarica | Ethanol extraction, Liquid-liquid extraction (chloroform, ethyl acetate, butanol) | Column Chromatography (Silica gel), Paper Chromatography, TLC |

| Iris tectorum | UAE (Methanol), Ionic liquid-based UAE | HSCCC, HPLC |

| Pterocarpus indicus | Maceration (EtOAc) | Silica gel column chromatography, Sephadex LH20, Crystallization |

| Dalbergia sissoo | Alcoholic extraction | Silica gel column chromatography, Sephadex LH-25, C18 column chromatography |

Chemical Synthesis and Analog Design of Muningin

Total Synthesis Approaches for Muningin

Total synthesis of isoflavones involves constructing the entire molecular framework from simpler precursors.

Early approaches to isoflavone (B191592) synthesis often involved multi-step procedures. A common historical method for synthesizing isoflavones is the deoxybenzoin (B349326) route. This method typically involves the condensation of an o-hydroxydeoxybenzoin with a one-carbon unit, followed by cyclization. rsc.orgresearchgate.net Another historical approach involved the oxidative rearrangement of chalcones. researchgate.netrsc.org

Specific to this compound, early syntheses were reported in the mid-20th century. One method described the hydrolysis of a dibenzoyl derivative to yield 6,4′-dihydroxy-5,7-dimethoxyisoflavone, identical to natural this compound. ias.ac.inresearchgate.netresearchgate.net Another historical synthesis involved the cyclization of a deoxybenzoin precursor using ethyl orthoformate in the presence of pyridine (B92270) and piperidine. insaindia.res.in This method was noted for its mild conditions and high yields, often obviating the need for protecting hydroxyl groups. insaindia.res.in

Research by Dhar and Seshadri in the 1950s also contributed to the synthesis of this compound, exploring methods involving partial methylation and deacetylation of tetrahydroxyisoflavone precursors. ias.ac.inias.ac.in Their work highlighted the challenges in synthesizing 5,7-dimethoxy compounds like this compound due to the presence of reactive hydroxyl groups at other positions. ias.ac.inias.ac.in

Modern synthetic approaches to isoflavones aim for improved efficiency, selectivity, and sustainability. While general advancements in isoflavone synthesis have been made, specific modern routes solely focused on this compound are less extensively documented in the provided sources compared to general isoflavone synthesis.

Modern methods for isoflavone synthesis include Suzuki-type couplings of 3-halogenated chromenones with arylboronic acids. nih.gov For instance, the synthesis of genistein (B1671435) has been achieved via this route, requiring protection of phenolic functions. nih.gov Another contemporary approach involves the use of hypervalent iodine(III) reagents for the one-pot synthesis of isoflavones from 2′-benzoyloxychalcones. worldscientific.com Polymer-supported reagents have also been employed in these methods, offering advantages in terms of easy separation and potential for reagent reuse. worldscientific.com

Direct arylation of 2-hydroxyenaminoketones has also emerged as a modern strategy for synthesizing isoflavones, eliminating the need for pre-functionalization steps. rsc.org However, the application of some of these newer methodologies to the synthesis of complex natural isoflavones like this compound is an ongoing area of research. rsc.org

Derivatization and Analog Generation of this compound

Derivatization involves modifying the chemical structure of this compound, while analog generation focuses on synthesizing compounds with similar core structures but different substituents.

This compound possesses hydroxyl groups at the 6 and 4′ positions and methoxy (B1213986) groups at the 5 and 7 positions. These functional groups provide sites for structural modification.

Historical studies on this compound synthesis mention the preparation of acetyl and tosyl derivatives. ias.ac.inias.ac.inias.ac.in Acetylation of this compound has been reported, yielding a product with a distinct melting point. ias.ac.inias.ac.in Similarly, ditosyl analogues have been prepared during synthetic investigations. ias.ac.inresearchgate.netresearchgate.net

General methods for derivatizing isoflavones include glycosylation, which involves attaching sugar moieties to hydroxyl groups. nih.govresearchgate.net Regioselective hydroxyalkylation followed by glycosylation is a method used for synthesizing isoflavone glycoconjugates. nih.gov Modern glycosylation techniques, such as those employing reactive donors like N-4-methoxyphenyl trifluoroacetimidate, have been used to prepare 7-O-glycosides and glucuronides of isoflavones like daidzein (B1669772), genistein, and glycitein, potentially applicable to this compound. nih.gov

Derivatization techniques are also commonly used in analytical chemistry, such as gas chromatography (GC) and mass spectrometry (MS), to improve the volatility or detection of polar compounds like isoflavones. phenomenex.blogspectroscopyonline.comsigmaaldrich.cn Silylation, for example, replaces active hydrogens with non-polar groups, making the analyte more volatile for GC analysis. phenomenex.blogsigmaaldrich.cn

The synthesis of analogs of isoflavones often involves modifying the substitution pattern on the A, B, or C rings or altering the oxidation state of the C ring. While specific classes of analogs derived directly from this compound were not detailed in the provided sources, the synthesis of various isoflavone derivatives and analogs with modified substitution patterns is a common practice in medicinal chemistry and natural product synthesis.

Analogs can be created by altering the position and type of substituents (e.g., hydroxyl, methoxy, alkyl groups) on the basic isoflavone skeleton. For example, studies mention the synthesis of 5,7-dihydroxy-6-methoxyisoflavone, an isomer of this compound. google.commolaid.com Other isoflavone analogs with prenyl groups have also been synthesized. researchgate.net

Biosynthetic Pathways and Enzymology of Muningin

Proposed Biosynthetic Route of Muningin in Natural Sources

The biosynthesis of isoflavonoids, including this compound, originates from the amino acid phenylalanine. fishersci.cawikipedia.orgresearchgate.netthegoodscentscompany.comwikipedia.orgnih.gov Phenylalanine is converted through a series of enzymatic steps in the phenylpropanoid pathway to yield 4-coumaroyl-CoA. wikipedia.orgfishersci.cawikipedia.orgresearchgate.netthegoodscentscompany.comwikipedia.org This key intermediate then enters the flavonoid biosynthetic pathway.

A crucial step in the isoflavonoid (B1168493) branch involves the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone, such as isoliquiritigenin (B1662430) or naringenin (B18129) chalcone. wikipedia.orgwikipedia.orgfishersci.cawikipedia.orgresearchgate.netthegoodscentscompany.comwikipedia.org Chalcone isomerase (CHI) then catalyzes the isomerization of the chalcone to a flavanone (B1672756), such as liquiritigenin (B1674857) or naringenin. wikipedia.orgwikipedia.orgfishersci.cawikipedia.orgresearchgate.netthegoodscentscompany.comwikipedia.org

The defining step in isoflavone (B191592) biosynthesis is the 2,3-aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton. This reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, yielding a 2-hydroxyisoflavanone (B8725905) intermediate. wikidata.orgwikipedia.orgwikipedia.orgresearchgate.netnih.govfishersci.ca The unstable 2-hydroxyisoflavanone is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the basic isoflavone skeleton, such as daidzein (B1669772) or genistein (B1671435). wikidata.orgwikipedia.orgresearchgate.net

This compound (6,4'-dihydroxy-5,7-dimethoxyisoflavone) possesses hydroxyl groups at the C6 and C4' positions and methoxy (B1213986) groups at the C5 and C7 positions. This suggests that its biosynthesis proceeds from a common isoflavone precursor, likely a tetrahydroxyisoflavone, followed by specific hydroxylation and methylation reactions. A possible precursor could be 5,6,7,4'-tetrahydroxyisoflavone.

Based on the known activities of enzymes in isoflavonoid biosynthesis, the proposed late-stage biosynthetic route to this compound likely involves:

Hydroxylation at the C6 position. This hydroxylation can occur at the flavanone level by a flavonoid 6-hydroxylase (F6H) before the isoflavone skeleton is formed. fishersci.ca

Hydroxylation at the C4' position. This position is typically hydroxylated in the phenylpropanoid precursor p-coumaroyl-CoA. fishersci.canih.gov

Methylation at the C5 position by an isoflavone 5-O-methyltransferase. wikipedia.org

Methylation at the C7 position by an isoflavone 7-O-methyltransferase. wikipedia.orgthegoodscentscompany.comciteab.comresearchgate.netnih.govflybase.org

The precise order of these hydroxylation and methylation steps in the biosynthesis of this compound in its natural sources is not fully elucidated in the available literature.

Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis

The key enzymatic steps leading to the isoflavone backbone (daidzein or genistein) are well-characterized in various legumes. These include the action of PAL, C4H, 4CL, CHS, CHI, IFS, and HID. wikidata.orgwikipedia.orgfishersci.cawikipedia.orgresearchgate.netthegoodscentscompany.comwikipedia.orgnih.govfishersci.ca

For the specific modifications observed in this compound (C6-hydroxylation, C4'-hydroxylation, C5-methylation, C7-methylation), the types of enzymes involved are known from studies on the biosynthesis of other isoflavonoids:

Hydroxylation: Cytochrome P450-dependent hydroxylases are typically responsible for introducing hydroxyl groups onto the flavonoid/isoflavonoid skeleton. fishersci.cathegoodscentscompany.com Flavonoid 6-hydroxylases (F6H) have been shown to catalyze C6 hydroxylation, often at the flavanone stage. fishersci.ca Isoflavone 2'-hydroxylases (I2'H) and 3'-hydroxylases (I3'H) are involved in hydroxylation of the B-ring. cenmed.comwikidata.orgfishersci.fifishersci.caresearchgate.netwikipedia.orgresearchgate.netguidetopharmacology.orgmpg.de The C4' hydroxylation is generally present in the phenylpropanoid precursor.

Methylation: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone structure. fishersci.fiphcog.comwikipedia.orgresearchgate.netwikipedia.orgthegoodscentscompany.comciteab.comresearchgate.netnih.govflybase.orgwikipedia.org Isoflavone 4'-O-methyltransferases (HI4'OMT) and isoflavone 7-O-methyltransferases (I7OMT) have been identified and characterized in various plants. wikipedia.orgresearchgate.netthegoodscentscompany.comciteab.comresearchgate.netnih.govflybase.orgwikipedia.org An isoflavone 5-O-methyltransferase has also been reported. wikipedia.org

While these enzyme classes are known to perform the necessary modifications, the specific enzymes responsible for catalyzing the C6 hydroxylation, C5 methylation, and C7 methylation leading directly to this compound in plants like Pterocarpus angolensis or Dalbergia sissoo have not been specifically identified and characterized in the provided search results. Research on the biosynthesis of this compound itself at the enzymatic level appears limited in the available literature.

Biosynthetic Engineering Strategies for this compound Production

Biosynthetic engineering aims to manipulate metabolic pathways to improve the production of desired compounds, either in their native organisms or in heterologous hosts like Escherichia coli or yeast. Strategies for the biosynthetic engineering of isoflavonoids have focused on increasing the flux through the pathway, introducing genes for specific modifying enzymes, and optimizing regulatory elements. wikidata.orgwikipedia.org

General strategies applicable to isoflavonoids that could potentially be explored for this compound production include:

Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes in the upstream phenylpropanoid and isoflavonoid pathways (e.g., PAL, C4H, 4CL, CHS, CHI, IFS, HID) to enhance the supply of isoflavone precursors. wikipedia.orgwikipedia.org

Introduction of Specific Modifying Enzymes: Introducing or overexpressing genes encoding hydroxylases (e.g., F6H) and methyltransferases (e.g., 5-O-MT, 7-O-MT) with the desired regioselectivity to produce this compound from a suitable isoflavone precursor in a host organism.

Pathway Refactoring: Assembling a complete or partial biosynthetic pathway for this compound in a heterologous host by co-expressing the necessary genes, potentially as a synthetic gene cluster.

Transcription Factor Engineering: Manipulating transcription factors that regulate the expression of biosynthetic genes to upregulate the production of this compound. wikipedia.orgwikipedia.org

While these general strategies are relevant to isoflavonoid biosynthesis, there are no specific published studies in the provided search results detailing biosynthetic engineering approaches specifically applied to the production of this compound. The successful implementation of such strategies would require the identification and characterization of the specific enzymes and genes involved in this compound biosynthesis in its natural producers.

Molecular and Cellular Mechanisms of Action of Muningin in Vitro and Cell Based Research

Molecular Target Identification and Binding Interactions of Muningin

Identifying the specific molecular targets that this compound interacts with is crucial for understanding its mechanism of action. As an isoflavonoid (B1168493), this compound shares a structural similarity with other compounds known to interact with a variety of proteins and enzymes. While specific, detailed studies solely focused on identifying direct binding partners for this compound are limited in the provided search results, related isoflavonoids have been shown to modulate signaling pathways by interacting with key proteins researchgate.net. The phenolic hydroxyl groups present in the structure of isoflavonoids, including this compound, are suggested to contribute to their ability to modulate signaling pathways .

Given its structural classification, potential molecular targets could include enzymes involved in cellular signaling, receptors, or proteins involved in oxidative stress responses. For instance, related compounds exhibit antioxidant activity by scavenging free radicals . Further dedicated research is needed to definitively identify the primary molecular targets to which this compound binds and to characterize these binding interactions (e.g., binding affinity, kinetics, and reversibility).

Elucidation of Cellular Pathway Modulation by this compound (e.g., Signaling Cascades, Gene Expression)

Studies on the cellular effects of this compound and related isoflavonoids suggest their involvement in modulating various cellular pathways. While direct evidence specifically for this compound's impact on signaling cascades and gene expression is not extensively detailed in the provided snippets, research on structurally similar compounds provides insights into potential mechanisms.

Related isoflavonoids have been shown to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in processes like inflammation, proliferation, and apoptosis . One study on Pterocarpus indicus, a source of angolensin (B190582) and maackiain (B7765809) (related compounds), investigated their effect on TGF-β-induced WPMY-1 cell proliferation and highlighted the PI3K/AKT signaling pathway as a potential target based on network analysis researchgate.netnih.gov. The PI3K and AKT signaling pathways are known to be essential in cell survival mechanisms, with PI3K activating AKT, which in turn can inhibit proapoptotic proteins researchgate.netnih.gov. Inhibition of p-PI3K and p-AKT protein localization and expression was observed in TGF-β-induced WPMY-1 cells treated with angolensin and maackiain researchgate.net.

This compound, being an isoflavonoid found in Pterocarpus erinaceus, may exert its effects through similar mechanisms, potentially influencing pathways related to cellular growth, survival, and inflammatory responses ukaazpublications.complantsjournal.com. Modulating gene expression is a downstream effect of many signaling cascades. While direct evidence for this compound's effect on specific gene expression is not available in the search results, it is plausible that its interaction with signaling pathways could lead to alterations in the transcription of genes involved in the affected cellular processes.

Structure-Activity Relationship (SAR) Studies of this compound at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound relate to changes in its biological activity collaborativedrug.comlimu.edu.ly. For this compound, SAR studies at the molecular level would involve synthesizing or obtaining structural analogs of this compound and evaluating their biological effects in in vitro or cell-based assays.

The search results mention that this compound is a 6,4'-dihydroxy-5,7-dimethoxychromen-4-one uni.lu. It is also referred to as 6-hydroxy-3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one uni.lu. Comparing the activity of this compound to structurally related isoflavonoids, such as genistein (B1671435) or other methoxy-substituted isoflavones like irisolone, can provide insights into the role of specific functional groups (e.g., hydroxyl and methoxy (B1213986) groups) and their positions on the isoflavone (B191592) backbone in determining its biological activity .

For example, one search result notes that dual methylation at C5/C7 in this compound increases lipophilicity but diminishes HIF-1α inhibition compared to 6-hydroxygenistein (B191517) . This suggests that the methoxy groups at these positions influence the compound's properties and its interaction with biological targets. SAR studies can help identify the key structural features of this compound that are essential for its activity and guide the design of modified compounds with potentially enhanced or altered biological effects collaborativedrug.comlimu.edu.ly. These studies often involve evaluating parameters such as potency, selectivity, and metabolic stability in vitro collaborativedrug.com.

Data from SAR studies can be presented in tables comparing the chemical structures of this compound and its analogs with their observed biological activities (e.g., IC50 values in a specific cell-based assay or binding affinity to a molecular target).

Example Data Table (Illustrative - Data Not Directly Available for this compound and Analogs in Search Results):

| Compound Name | Structure | Biological Activity (e.g., IC50 in µM) |

| This compound | 6,4'-dihydroxy-5,7-dimethoxychromen-4-one | Value X |

| Analog A | [Structural modification compared to this compound] | Value Y |

| Analog B | [Different structural modification] | Value Z |

SAR studies are essential for understanding the relationship between the chemical structure of this compound and its observed molecular and cellular effects, providing a basis for further research and potential development.

In Vitro Cellular Model Systems for this compound Mechanistic Research

In vitro cellular model systems are indispensable tools for investigating the molecular and cellular mechanisms of compounds like this compound. These systems allow researchers to study the effects of this compound in a controlled environment outside of a living organism emulatebio.comlabtoo.commdpi.com.

Cell Line Selection and Culture Conditions for this compound Studies

The selection of appropriate cell lines is critical for in vitro mechanistic studies of this compound. The choice of cell line depends on the specific biological activity or mechanism being investigated. Immortalized cell lines are commonly used due to their ease of culture and reproducibility, while primary cells can offer a more physiologically relevant model labtoo.comnih.gov. Cancer cell lines are frequently used to study the anticancer potential and mechanisms of compounds epo-berlin.comnih.gov.

While specific cell lines used solely for this compound mechanistic studies are not explicitly detailed in the provided search results, related research on compounds from Pterocarpus species mentions the use of cell lines such as WPMY-1 (human prostate myofibroblast cells) to study antiproliferative activity and the PI3K/AKT pathway researchgate.netnih.gov. BV-2 microglial cells have been used to study the anti-neuroinflammatory effects of angolensin mdpi.com.

General in vitro cell culture conditions typically involve growing cells in a suitable culture medium supplemented with serum (e.g., Fetal Bovine Serum), antibiotics, and maintaining them in a humidified incubator with a controlled atmosphere, usually 5% CO2, at 37°C researchgate.netnih.gov. The specific culture medium and supplements may vary depending on the cell line being used. Determining the maximum non-toxic concentration of this compound in the selected cell line is a crucial initial step, often performed using viability assays like the MTT assay researchgate.netmdpi.com.

Advanced Analytical and Characterization Methodologies for Muningin

Spectroscopic Techniques for Structural Elucidation of Muningin

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, yielding data that can be interpreted to deduce structural characteristics. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are invaluable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules by exploiting the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. The application of NMR to this compound would involve analyzing the chemical shifts, splitting patterns, and integration of signals in its ¹H and ¹³C NMR spectra. These parameters provide detailed information about the types of hydrogen and carbon atoms present, their electronic environments, and their connectivity within the molecule.

For instance, chemical shifts indicate the electronic shielding or deshielding of nuclei, which is influenced by nearby functional groups. Splitting patterns (multiplicity) arise from spin-spin coupling between neighboring nuclei, revealing the number of adjacent hydrogen atoms. Integration of ¹H NMR signals provides the relative number of protons giving rise to each signal. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish correlations between nuclei, allowing for the complete assignment of signals and confirmation of the molecular structure. A method known as MUNIN (Multi-dimensional NMR spectra interpretation) has been introduced for the automated interpretation of three-dimensional NMR spectra, which could potentially be applied to complex datasets involving this compound nih.govresearchgate.net. This method is based on a mathematical concept called three-way decomposition, where an NMR spectrum is broken down into components, each corresponding to peaks or groups of peaks researchgate.net.

Mass Spectrometry (MS) for Metabolomics and Fragmentation Studies of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, MS can be used to determine its molecular weight by identifying the molecular ion peak (M⁺• or [M+H]⁺). uwo.ca. This technique is also crucial for metabolomics studies, where it can be used to identify and quantify this compound within biological samples.

Furthermore, MS is employed for fragmentation studies. libretexts.orgwikipedia.org. When the molecular ion is unstable, it can break down into smaller fragment ions, each with a unique m/z value. uwo.calibretexts.org. The pattern of these fragment ions, known as the fragmentation pattern, is characteristic of the compound's structure and can be used for identification and structural elucidation. libretexts.orgwikipedia.orgdocbrown.info. Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), and fragmentation methods, like Collision-Induced Dissociation (CID), can yield different fragmentation patterns, providing complementary structural information. wikipedia.orgnih.gov. Analyzing these patterns helps in piecing together the molecular structure of this compound by identifying characteristic functional groups and substructures.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Quantitative and Qualitative Analysis of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). itwreagents.commrclab.com. This technique is particularly useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings, which absorb UV-Vis light. mrclab.comscribd.com. UV-Vis spectroscopy can be used for the quantitative analysis of this compound by applying the Beer-Lambert Law, which relates absorbance to concentration. scribd.com. It can also provide qualitative information about the presence of certain functional groups or the purity of the sample. scribd.comijrpr.com.

IR spectroscopy, on the other hand, measures the absorption of infrared radiation by molecular vibrations. itwreagents.commrclab.com. Each functional group within a molecule vibrates at characteristic frequencies, resulting in a unique IR spectrum that serves as a "fingerprint" for the compound. itwreagents.com. IR spectroscopy is primarily used for the qualitative analysis of this compound, helping to identify the presence of key functional groups such as hydroxyl, carbonyl, or aromatic rings. mrclab.comscribd.comijrpr.com. The region between 500 and 1600 cm⁻¹ is often referred to as the fingerprint region, where subtle differences in molecular structure lead to distinct absorption patterns, aiding in compound identification. itwreagents.com. Both UV-Vis and IR spectroscopy complement other techniques in providing a more complete picture of this compound's structure and characteristics. itwreagents.comscribd.com.

Chromatographic Analytical Methods for this compound

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly when it is present in complex mixtures or needs to be isolated. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or semi-volatile compounds based on their polarity or interaction with the stationary phase. ijrpr.com. For this compound analysis, HPLC method development involves selecting the appropriate stationary phase (e.g., C18 column), mobile phase composition (solvents and buffers), flow rate, and detection wavelength. nih.govresearchgate.netdergipark.org.tr. UV-Vis detectors are commonly used in HPLC for detecting compounds that absorb UV or visible light, which would be suitable for this compound if it possesses a chromophore. nih.govresearchgate.net.

Method validation is a crucial step to ensure the reliability and accuracy of the HPLC method for this compound analysis. researchgate.netdergipark.org.tr. Validation parameters typically include specificity, accuracy, precision (repeatability and intermediate precision), linearity, detection limit (LOD), and quantification limit (LOQ). nih.govresearchgate.netresearchgate.netipcol.com. Specificity ensures that the method can accurately measure this compound in the presence of other components in the sample matrix. ipcol.com. Accuracy assesses how close the measured values are to the true concentration. researchgate.netresearchgate.netipcol.com. Precision indicates the reproducibility of the results. researchgate.netresearchgate.net. Linearity confirms a proportional relationship between the analyte concentration and the detector response over a specific range. researchgate.netdergipark.org.trresearchgate.net. LOD and LOQ determine the lowest concentrations of this compound that can be reliably detected and quantified, respectively. researchgate.netresearchgate.netipcol.com. A well-developed and validated HPLC method is essential for accurate and reliable analysis of this compound in various sample types. researchgate.netdergipark.org.tr.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Associated with this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. thermofisher.com. GC is suitable for separating volatile and semi-volatile compounds that can be vaporized without decomposition. thermofisher.commeasurlabs.com. While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS can be used to analyze volatile components associated with its source or samples in which it is found. thermofisher.commeasurlabs.comglobalauthorid.complos.org.

Theoretical and Computational Chemistry Studies of Muningin

Quantum Chemical Calculations for Electronic Structure and Reactivity of Muningin

Quantum chemistry focuses on applying quantum mechanics to understand chemical systems, providing detailed information about electronic structure and reactivity. wikipedia.org Methods like Density Functional Theory (DFT) are frequently used to perform these calculations, which help in predicting the physical and chemical properties of molecules. aspbs.comnih.gov

The electronic structure of a molecule is key to its reactivity. mdpi.com Important parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on a molecule's surface. This map helps identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, MEP analysis would likely highlight the electronegative oxygen atoms in its structure as potential sites for interaction.

**Table 1: Key Electronic Properties from Quantum Chemical Calculations**| Calculated Property | Significance in Chemical Reactivity |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating capacity. |

| LUMO Energy | Indicates the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for intermolecular interactions. |

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In biological research, MD simulations provide insights into how a small molecule like this compound might interact with and affect the function of large biological macromolecules such as proteins and nucleic acids. nih.gov These simulations can reveal the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and observe conformational changes in the protein upon ligand binding. nih.govresearchgate.net

For instance, MD simulations could be used to model the interaction between this compound and a specific enzyme target. By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking studies and understand the dynamic nature of the interaction, which is something static models cannot provide. mdpi.comunimi.it

In Silico Docking Studies and Ligand-Target Prediction for this compound

In silico molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. ijariie.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target or for predicting potential biological targets for a given molecule (a process known as reverse docking). ijariie.comnih.gov

Docking algorithms place the ligand into the binding site of a protein and calculate a score that estimates the binding affinity. mdpi.com The results can reveal the preferred binding orientation and the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.comnih.gov Through these studies, potential protein targets for this compound can be identified, suggesting its possible mechanisms of action and therapeutic applications. fabad.org.tr

**Table 2: Examples of Potential Protein Classes Targeted for this compound Docking Studies**| Potential Protein Target Class | Therapeutic Relevance | Information Gained from Docking |

|---|---|---|

| Kinases | Cancer, Inflammation | Prediction of binding affinity and key interactions within the ATP-binding site. |

| Cyclooxygenases (COX) | Inflammation, Pain | Identification of binding mode and interactions with active site residues. |

| Aldose Reductase | Diabetic Complications | Estimation of binding energy and visualization of hydrogen bond networks. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model, molecular descriptors (numerical representations of chemical structure) are calculated for a set of molecules with known activities. nih.govresearchgate.net A mathematical model is then developed to correlate these descriptors with the observed activity.

While a QSAR study requires a dataset of multiple analogs, the methodology could be applied to this compound and its derivatives to understand which structural features are critical for a specific biological effect. unar.ac.id A validated QSAR model can then be used to predict the activity of newly designed, untested analogs, thereby prioritizing the synthesis of the most promising compounds. researchgate.net

Application of Predictive Analytics in this compound Research

Predictive analytics uses statistical algorithms, data mining, and machine learning techniques to analyze current and historical data to make predictions about future events. redalyc.orgresearchgate.net In chemical and pharmaceutical research, these approaches are becoming increasingly valuable. umn.edudatamation.com

For this compound, predictive analytics can be applied in several ways:

Target Prediction: Machine learning models trained on large databases of known drug-target interactions can predict novel biological targets for this compound, expanding the scope of its potential applications. nih.gov

ADMET Profiling: Predictive models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. This helps in the early identification of candidates with favorable pharmacokinetic profiles.

De Novo Design: Generative models can design novel molecules based on the this compound scaffold, optimized for higher potency against a specific target or improved ADMET properties.

The integration of these advanced computational tools can significantly accelerate the research and development process for natural products like this compound. redalyc.org

Enzymatic Transformations and Biodegradation of Muningin

Enzyme-Mediated Degradation Pathways of Muningin

The principal enzymatic transformation of this compound involves the hydrolysis of its precursor, glucomoringin (B13425989) (GMG). This compound itself is the isothiocyanate product resulting from this enzymatic reaction.

The key enzyme responsible for this transformation is myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147). nih.gov Myrosinase catalyzes the cleavage of the thioglucosidic bond in glucomoringin. This hydrolysis releases a glucose molecule and an unstable aglycone intermediate. Under neutral pH conditions, this intermediate spontaneously undergoes a Lossen rearrangement to form the biologically active isothiocyanate, this compound. semanticscholar.orgnih.gov

This enzymatic process is crucial as the parent glucosinolate, glucomoringin, is considered biologically inert. The conversion to this compound is a prerequisite for its various biological activities. frontiersin.orgfrontiersin.org The efficiency of this conversion can be influenced by environmental factors such as pH and the presence of specific cofactors. frontiersin.org While plant-derived myrosinase is the primary catalyst, some microorganisms also exhibit myrosinase-like activity. nih.govcambridge.org

The stability of myrosinase is a significant factor in the generation of this compound, particularly during the processing of plant materials that contain its precursor. Thermal treatments like steaming or microwaving can lead to a substantial loss of myrosinase activity, thereby reducing the conversion of glucomoringin to this compound. nih.gov

Microbial Transformations of this compound

Once this compound is formed, its aglycone portion, benzyl (B1604629) isothiocyanate (BITC), is subject to further microbial degradation. The gut microbiome plays a significant role in the metabolism of isothiocyanates that are ingested. nih.govuea.ac.uk Even when plant myrosinase is inactivated by cooking, gut microbiota can hydrolyze the precursor glucosinolates to release isothiocyanates like this compound. mdpi.comfrontiersin.org

Specific bacterial species have been identified that can directly degrade the aglycone, benzyl isothiocyanate. Research has shown that bacteria isolated from papaya pulp homogenate, identified as members of Enterobacter cloacae , can degrade BITC into benzylamine (B48309) and hydrogen sulfide. nih.govasm.orgasm.org This transformation represents a significant detoxification pathway, as it breaks down the reactive isothiocyanate group.

The metabolic capability of the gut microbiota to perform this conversion can vary significantly among individuals, which may explain inter-individual differences in the metabolic fate of ingested glucosinolates and their isothiocyanate products. frontiersin.orgcambridge.org Studies have identified various gut bacteria, including Lactobacillus agilis and Enterococcus casseliflavus, that can metabolize glucosinolates, leading to the formation of isothiocyanates and other products like nitriles. frontiersin.orguea.ac.uk

Below is a table summarizing the microbial transformation of the active component of this compound:

| Microorganism | Substrate | Transformation Products | Reference |

| Enterobacter cloacae | Benzyl Isothiocyanate (BITC) | Benzylamine, Hydrogen Sulfide | nih.gov |

| Human Gut Microbiota | Glucomoringin | This compound, Nitriles | nih.govmdpi.com |

| Lactobacillus agilis R16 | Glucosinolates | Isothiocyanates, Nitriles | frontiersin.org |

| Enterococcus casseliflavus CP1 | Glucosinolates | Isothiocyanates, Nitriles | frontiersin.org |

Biocatalytic Modifications and Derivatization of this compound

The high electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S) of this compound makes it susceptible to nucleophilic attack, leading to various biocatalytic modifications. nih.govnih.gov These reactions often involve conjugation with endogenous thiols, such as glutathione (B108866) (GSH).

The primary pathway for the metabolism of isothiocyanates in vivo is the mercapturic acid pathway. nih.govmdpi.com This process can be considered a biocatalytic modification:

Glutathione Conjugation: this compound reacts with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). mdpi.com

Further Enzymatic Processing: The resulting glutathione conjugate is then sequentially cleaved by γ-glutamyltranspeptidase and cysteinylglycinase.

N-acetylation: The final step involves N-acetyltransferase, which acetylates the cysteine conjugate, forming a mercapturic acid derivative that is then excreted. nih.gov

This pathway effectively represents a biocatalytic derivatization of this compound, converting it into a more water-soluble and excretable form.

Furthermore, the reactive nature of the isothiocyanate group allows it to form covalent bonds with the nucleophilic side chains of amino acids in proteins, particularly the thiol groups of cysteine and the amino groups of lysine. nih.govbohrium.com This protein modification can alter the structure and function of the target proteins and is a key mechanism behind the biological effects of isothiocyanates. nih.gov While often a result of spontaneous chemical reactivity, the specificity of these interactions can be influenced by the enzymatic environment of the cell.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.